
Butedronate tetrasodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butedronate tetrasodium, also known as butedronic acid tetrasodium salt, is a bisphosphonate compound primarily used as a diagnostic agent in bone scintigraphy. It is a radiopharmaceutical marked with technetium-99m for imaging purposes. The compound has the chemical formula C₅H₆Na₄O₁₀P₂ and a molecular weight of approximately 380.0 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butedronate tetrasodium involves the reaction of butedronic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where butedronic acid is dissolved and then neutralized with sodium hydroxide to form the tetrasodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often obtained as a lyophilized powder, which is then reconstituted with a radiolabeling agent for diagnostic use .
Chemical Reactions Analysis
Types of Reactions
Butedronate tetrasodium undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, particularly technetium-99m, for use in radiopharmaceutical applications.
Common Reagents and Conditions
Technetium-99m: Used for radiolabeling in diagnostic imaging.
Sodium hydroxide: Utilized in the synthesis to neutralize butedronic acid.
Aqueous medium: The reactions typically occur in water to facilitate dissolution and reaction
Major Products Formed
Technetium-99m-labeled butedronate: The primary product used in bone scintigraphy.
Hydrolysis products: Various phosphonic acid derivatives formed under hydrolytic conditions.
Scientific Research Applications
Butedronate tetrasodium has several scientific research applications, including:
Diagnostic Imaging: Used in bone scintigraphy to detect areas of altered osteogenesis, such as bone metastases, fractures, and other bone disorders
Cancer Research: Employed in the detection and monitoring of bone metastases in cancer patients.
Osteoporosis Studies: Used to study bone density and the effects of osteoporosis treatments.
Radiopharmaceutical Development: Serves as a model compound for developing new radiopharmaceuticals for diagnostic and therapeutic purposes.
Mechanism of Action
Butedronate tetrasodium exerts its effects by binding to hydroxyapatite in bone tissue. The technetium-99m-labeled compound is preferentially taken up by areas of high bone turnover, allowing for the visualization of bone abnormalities through scintigraphy. The molecular targets include bone mineral surfaces, where the compound binds and accumulates, providing a clear image of bone structure and pathology .
Comparison with Similar Compounds
Similar Compounds
Medronate: Another bisphosphonate used in bone scintigraphy.
Oxidronate: A bisphosphonate with similar diagnostic applications.
Zoledronate: Used for both diagnostic imaging and therapeutic purposes in bone diseases
Uniqueness
Butedronate tetrasodium is unique due to its specific binding affinity for bone tissue and its use in radiopharmaceutical applications. Its ability to form stable complexes with technetium-99m makes it particularly valuable for diagnostic imaging. Additionally, its chemical structure allows for high solubility and bioavailability, enhancing its effectiveness in clinical settings .
Properties
CAS No. |
97772-98-0 |
|---|---|
Molecular Formula |
C5H6Na4O10P2 |
Molecular Weight |
380.00 g/mol |
IUPAC Name |
tetrasodium;2-[bis[hydroxy(oxido)phosphoryl]methyl]butanedioate |
InChI |
InChI=1S/C5H10O10P2.4Na/c6-3(7)1-2(4(8)9)5(16(10,11)12)17(13,14)15;;;;/h2,5H,1H2,(H,6,7)(H,8,9)(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4 |
InChI Key |
WQVCHXLTSYVIPX-UHFFFAOYSA-J |
Canonical SMILES |
C(C(C(P(=O)(O)[O-])P(=O)(O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)


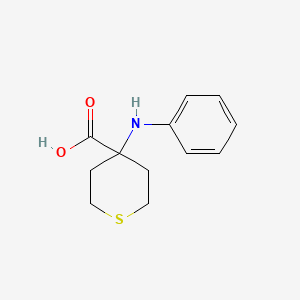
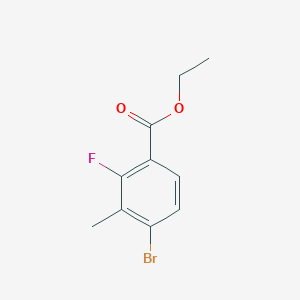

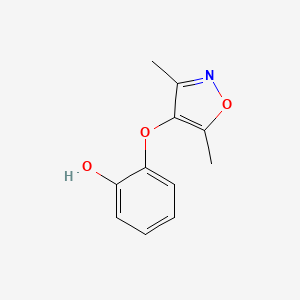
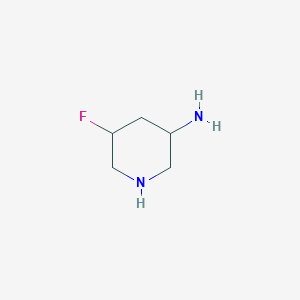
![(S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester](/img/structure/B12971949.png)

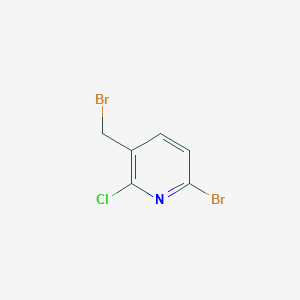
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12971962.png)

